molecular formula C15H14FN3O2 B2644168 N1-(4-fluorophenethyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1208886-79-6

N1-(4-fluorophenethyl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2644168
CAS No.: 1208886-79-6
M. Wt: 287.294
InChI Key: ASVASQISUAVOBK-UHFFFAOYSA-N
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Description

N1-(4-fluorophenethyl)-N2-(pyridin-3-yl)oxalamide is an oxalamide derivative characterized by a fluorinated phenethyl group at the N1 position and a pyridin-3-yl moiety at the N2 position. Oxalamides are a versatile class of compounds with applications ranging from flavor enhancers (e.g., S336, a structurally related umami agonist ) to therapeutic agents (e.g., antiviral or enzyme inhibitors ). The fluorine atom on the phenethyl group and the pyridine ring’s substitution pattern (3-position) distinguish this compound from others in its class, influencing its physicochemical properties, metabolic stability, and target interactions.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2/c16-12-5-3-11(4-6-12)7-9-18-14(20)15(21)19-13-2-1-8-17-10-13/h1-6,8,10H,7,9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVASQISUAVOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenethyl)-N2-(pyridin-3-yl)oxalamide typically involves the reaction of 4-fluorophenethylamine with pyridine-3-carboxylic acid in the presence of oxalyl chloride. The reaction is carried out under controlled conditions, often in an inert atmosphere, to prevent unwanted side reactions. The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorophenethyl)-N2-(pyridin-3-yl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-(4-fluorophenethyl)-N2-(pyridin-3-yl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-fluorophenethyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Modifications and Substituent Effects

The substituents on the N1 and N2 positions of oxalamides critically determine their biological and chemical profiles. Below is a comparison of key structural analogs:

Compound Name N1 Substituent N2 Substituent Key Features/Applications Reference
N1-(4-fluorophenethyl)-N2-(pyridin-3-yl)oxalamide 4-Fluorophenethyl Pyridin-3-yl Potential metabolic stability due to fluorine; pyridine may enable H-bonding
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavor enhancer; approved for food use
Compound 39 (N1-(4-Methoxyphenethyl)-N2-(4-methylpyridin-3-yl)oxalamide) 4-Methoxyphenethyl 4-Methylpyridin-3-yl 73% synthetic yield; methyl group enhances lipophilicity
Compound 73 (N1-(4-Chlorophenyl)-N2-(4-fluorophenethyl)oxalamide) 4-Chlorophenyl 4-Fluorophenethyl 20% synthetic yield; halogenated groups for stability
BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-(...indenyl)oxalamide) 4-Chloro-3-fluorophenyl Complex indenyl group CD4-mimetic HIV entry inhibitor
  • Fluorine vs. Chlorine/Methoxy Groups : The 4-fluorophenethyl group in the target compound provides moderate electron-withdrawing effects and enhanced metabolic stability compared to 4-methoxyphenethyl (electron-donating) in compound 39 or 4-chlorophenyl in compound 73 .
  • This positional change may affect receptor binding in biological systems .

Biological Activity

N1-(4-fluorophenethyl)-N2-(pyridin-3-yl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an oxalamide core, characterized by the presence of a fluorinated phenethyl group and a pyridine moiety. Its molecular formula is C16H17FN2OC_{16}H_{17}FN_2O, with a molecular weight of approximately 288.32 g/mol. The inclusion of the fluorine atom enhances the lipophilicity and bioavailability of the compound, making it a candidate for various biological applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as receptors and enzymes. The mechanism involves:

  • Receptor Binding : The compound may act as a ligand for various receptors, modulating their activity.
  • Enzyme Inhibition : It has shown potential as an inhibitor for certain enzymes involved in metabolic pathways.
  • Signal Transduction Modulation : By interacting with key signaling pathways, it may influence cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains.
  • CNS Activity : The compound has been investigated for potential neuroprotective effects, possibly aiding in the treatment of neurological disorders.
  • Anti-inflammatory Effects : Its structural characteristics may confer anti-inflammatory properties.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing promising results with a minimum inhibitory concentration (MIC) comparable to existing antibiotics.
  • Neuroprotective Effects : In vitro experiments demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, indicating potential for treating neurodegenerative diseases.
  • Inflammation Model : In vivo studies using animal models showed that administration of this compound reduced markers of inflammation significantly compared to control groups.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features and biological activities of this compound relative to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N1-(4-methoxyphenethyl)-N2-(pyridin-3-YL)oxalamideMethoxy instead of fluoro groupPotential CNS activity
N1-[3-fluorobenzyl]-N2-[pyridin-4-YL]oxalamideFluoro substitution on benzeneAntimicrobial properties
N1-[4-chlorobenzyl]-N2-[pyrimidin-5-YL]oxalamideChlorine instead of fluorineAnti-inflammatory effects

This table illustrates how variations in substituents can lead to differing biological activities, emphasizing the importance of the fluorine atom in enhancing pharmacological properties.

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